Cas no 837-52-5 (7-Chloro-4-(piperazin-1-yl)quinoline)

7-Chloro-4-(piperazin-1-yl)quinoline structure
837-52-5 structure
Nombre del producto:7-Chloro-4-(piperazin-1-yl)quinoline
Número CAS:837-52-5
MF:C13H14ClN3
Megavatios:247.723361492157
MDL:MFCD01476123
CID:40048
PubChem ID:738389

7-Chloro-4-(piperazin-1-yl)quinoline Propiedades químicas y físicas

Nombre e identificación

    • 7-Chloro-4-(piperazin-1-yl)quinoline
    • 7-CHLORO-4-(1-PIPERAZINYL)QUINOLINE
    • 7-chloro-4-piperazin-1-ylquinoline
    • 7-chloro-4-piperazin-1-yl-quinoline
    • 7-chloro-4-piperazinoquinoline
    • 7-Chloro-4-piperazinylquinoline
    • MLS000049580
    • Quinoline, 7-chloro-4-(1-piperazinyl)-
    • 9JZN0X101D
    • (7-chloro-4-quinolyl)piperazine
    • 7-chloranyl-4-piperazin-1-yl-quinoline
    • SMR000076122
    • 1-(7-Chloroquinolin-4-yl)piperazine
    • Piperaquine Impurity I
    • Chloroquinolinylpiperazine
    • Oprea1_754690
    • cid_73
    • 7-Chloro-4-(1-piperazinyl)quinoline (ACI)
    • 1-(7-Chloro-4-quinolyl)piperazine
    • 4-(1-Piperazinyl)-7-chloroquinoline
    • 4-(7-Chloro-4-quinolyl)-piperazine
    • CS-0034950
    • EN300-29379
    • BB 0216369
    • AKOS000200388
    • FT-0621386
    • HMS2368H05
    • 7-chloro-4-piperazin-1-yl-quinoline, AldrichCPR
    • cid_738389
    • 7-chloro-4-piperazino-quinoline
    • BRD-K55354661-001-04-2
    • J-519209
    • 837-52-5
    • UNII-9JZN0X101D
    • SCHEMBL2253710
    • BDBM56192
    • HY-W020111
    • FS-2848
    • HMS1699O08
    • AM20061869
    • DTXSID50353336
    • 7-chloro-4-(piperazin-1-yl)-quinoline
    • A840644
    • Z57394156
    • 7-chloro-4-(piperazine-1-yl)quinoline
    • SY017765
    • PD158357
    • CHEMBL236696
    • MFCD01476123
    • SDCCGMLS-0012643.P002
    • DS-0497
    • DNXNPMDUDGUXOB-UHFFFAOYSA-N
    • DB-075974
    • ALBB-005730
    • STK171908
    • DTXCID60304399
    • MDL: MFCD01476123
    • Renchi: 1S/C13H14ClN3/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
    • Clave inchi: DNXNPMDUDGUXOB-UHFFFAOYSA-N
    • Sonrisas: ClC1C=C2N=CC=C(C2=CC=1)N1CCNCC1

Atributos calculados

  • Calidad precisa: 247.08800
  • Masa isotópica única: 247.0876252g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 1
  • Complejidad: 255
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.4
  • Superficie del Polo topológico: 28.2

Propiedades experimentales

  • Punto de fusión: 113-116 ºC
  • Punto de ebullición: 433.5°C at 760 mmHg
  • PSA: 28.16000
  • Logp: 2.69160

7-Chloro-4-(piperazin-1-yl)quinoline Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H302-H315-H319-H332-H335
  • Declaración de advertencia: P280-P305+P351+P338-P310
  • Código de categoría de peligro: R34
  • Instrucciones de Seguridad: S22-S26-S36/37/39-S45
  • Señalización de mercancías peligrosas: C
  • Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,Room temperature
  • Nivel de peligro:IRRITANT
  • Términos de riesgo:R34

7-Chloro-4-(piperazin-1-yl)quinoline Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Chloro-4-(piperazin-1-yl)quinoline PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A120163-5g
7-Chloro-4-(piperazin-1-yl)quinoline
837-52-5 95%
5g
$63.0 2025-02-28
Enamine
EN300-29379-5.0g
7-chloro-4-(piperazin-1-yl)quinoline
837-52-5 95%
5.0g
$208.0 2023-02-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZP938-200mg
7-Chloro-4-(piperazin-1-yl)quinoline
837-52-5 95+%
200mg
69.0CNY 2021-08-04
Enamine
EN300-29379-10g
7-chloro-4-(piperazin-1-yl)quinoline
837-52-5 95%
10g
$340.0 2023-09-06
Fluorochem
076737-5g
7-Chloro-4-piperazinylquinoline
837-52-5 95%
5g
£147.00 2022-03-01
MedChemExpress
HY-W020111-250mg
7-Chloro-4-(piperazin-1-yl)quinoline
837-52-5 97.86%
250mg
¥1400 2024-04-17
Apollo Scientific
OR8697-250mg
7-Chloro-4-(piperazin-1-yl)quinoline
837-52-5 97%
250mg
£15.00 2025-02-20
TRC
C380330-250mg
7-Chloro-4-(piperazin-1-yl)quinoline
837-52-5
250mg
$ 167.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZP938-5g
7-Chloro-4-(piperazin-1-yl)quinoline
837-52-5 95+%
5g
960.0CNY 2021-08-04
Chemenu
CM144829-25g
7-Chloro-4-piperazin-1-yl-quinoline
837-52-5 95%
25g
$561 2021-08-05

7-Chloro-4-(piperazin-1-yl)quinoline Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hexane Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ;  15 min, rt
2.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
3.1 Solvents: Isopropanol ;  16 h, 90 °C
Referencia
Synthesis, antituberculosis studies and biological evaluation of new quinoline derivatives carrying 1,2,4-oxadiazole moiety
Shruthi, T. G.; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(1), 97-102

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone ;  4 h, 135 °C
Referencia
Arylpiperazines displaying preferential potency against chloroquine-resistant strains of the malaria parasite Plasmodium falciparum
Molyneaux, Carrie-Anne; et al, Biochemical Pharmacology, 2005, 71(1-2), 61-68

Métodos de producción 3

Condiciones de reacción
1.1 4 h, 240 °C; 240 °C → rt
1.2 Solvents: Hexane ;  15 min, rt
2.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
3.1 Solvents: Isopropanol ;  rt; 16 h, 90 °C
Referencia
Design, synthesis and study of antibacterial and antitubercular activity of quinoline hydrazone hybrids
Shruthi, T. G.; et al, Heterocyclic Communications, 2020, 26(1), 137-147

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
2.1 Solvents: Isopropanol ;  16 h, 90 °C
Referencia
Synthesis, antituberculosis studies and biological evaluation of new quinoline derivatives carrying 1,2,4-oxadiazole moiety
Shruthi, T. G.; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(1), 97-102

Métodos de producción 5

Condiciones de reacción
1.1 3 - 6 h, 80 - 100 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referencia
Synthesis, in vitro antimalarial activity and cytotoxicity of novel 4-aminoquinolinyl-chalcone amides
Smit, Frans J.; et al, Bioorganic & Medicinal Chemistry, 2014, 22(3), 1128-1138

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h
Referencia
Synthesis of hydroxypiperaquine, an antimalarial drug
Thai, Hoang; et al, Tap Chi Hoa Hoc, 2007, 45(3), 279-283

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Toluene ;  12 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h
Referencia
Synthesis of hydroxypiperaquine, an antimalarial drug
Thai, Hoang; et al, Tap Chi Hoa Hoc, 2007, 45(3), 279-283

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  3 h
Referencia
Investigation on the synthesis of piperaquine, a component of the antimalarial drug artekin
Nguyen, Van Hung; et al, Tap Chi Hoa Hoc, 2005, 43(3), 357-360

Métodos de producción 9

Condiciones de reacción
1.1 Solvents: Toluene
2.1 Reagents: Hydrochloric acid Solvents: Methanol ;  3 h
Referencia
Investigation on the synthesis of piperaquine, a component of the antimalarial drug artekin
Nguyen, Van Hung; et al, Tap Chi Hoa Hoc, 2005, 43(3), 357-360

Métodos de producción 10

Condiciones de reacción
1.1 4 h, 110 °C; 110 °C → rt
1.2 Solvents: Hexane ;  15 min, rt
2.1 4 h, 240 °C; 240 °C → rt
2.2 Solvents: Hexane ;  15 min, rt
3.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
4.1 Solvents: Isopropanol ;  rt; 16 h, 90 °C
Referencia
Design, synthesis and study of antibacterial and antitubercular activity of quinoline hydrazone hybrids
Shruthi, T. G.; et al, Heterocyclic Communications, 2020, 26(1), 137-147

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: Diethyl (ethoxymethylene)malonate ;  4 h, 110 °C
2.1 Reagents: Hexane Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ;  15 min, rt
3.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
4.1 Solvents: Isopropanol ;  16 h, 90 °C
Referencia
Synthesis, antituberculosis studies and biological evaluation of new quinoline derivatives carrying 1,2,4-oxadiazole moiety
Shruthi, T. G.; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(1), 97-102

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
2.1 Solvents: Isopropanol ;  rt; 16 h, 90 °C
Referencia
Design, synthesis and study of antibacterial and antitubercular activity of quinoline hydrazone hybrids
Shruthi, T. G.; et al, Heterocyclic Communications, 2020, 26(1), 137-147

Métodos de producción 13

Condiciones de reacción
1.1 Solvents: Isopropanol ;  20 h, reflux
Referencia
Design and synthesis of quinoline-pyrimidine inspired hybrids as potential plasmodial inhibitors
Kayamba, Francis; et al, European Journal of Medicinal Chemistry, 2021, 217,

7-Chloro-4-(piperazin-1-yl)quinoline Raw materials

7-Chloro-4-(piperazin-1-yl)quinoline Preparation Products

7-Chloro-4-(piperazin-1-yl)quinoline Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:837-52-5)7-Chloro-4-(piperazin-1-yl)quinoline
A10100
Pureza:99%/99%/99%
Cantidad:5g/10g/25g
Precio ($):405.0/667.0/1313.0